N-(naphthalen-2-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-NAPHTHYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NAPHTHYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with naphthylamine: The naphthylamine moiety can be introduced through a coupling reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Amidation: The final step involves the formation of the amide bond, which can be achieved using standard amidation techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl or pyrazole rings.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, electrophiles, nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the naphthyl or pyrazole rings.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for its biological activities.
Agriculture: As a pesticide or herbicide due to its bioactivity.
Materials Science: As a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-NAPHTHYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the nitro and pyrazolylmethyl groups.
1-(4-NITRO-1H-PYRAZOL-1-YL)METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the naphthyl group.
Uniqueness
N-(2-NAPHTHYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the naphthyl and nitro-pyrazolylmethyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H14N6O3 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-naphthalen-2-yl-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14N6O3/c25-18(20-15-6-5-13-3-1-2-4-14(13)9-15)17-7-8-22(21-17)12-23-11-16(10-19-23)24(26)27/h1-11H,12H2,(H,20,25) |
InChI Key |
YPTXYJGZQXSTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=NN(C=C3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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